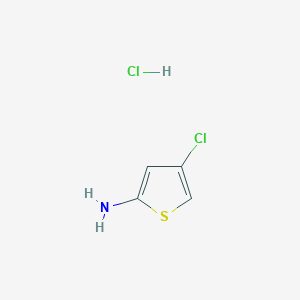

4-Chlorothiophen-2-amine hydrochloride

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Research

Thiophene and its derivatives have garnered significant attention from researchers across various scientific disciplines due to their diverse applications and interesting chemical properties.

Thiophene-containing molecules are fundamental building blocks in advanced organic synthesis. Their utility stems from the stability of the thiophene ring and the ability to functionalize it at various positions. The thiophene nucleus can be found in a multitude of complex organic structures and serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the thiophene ring towards electrophilic substitution, as well as the development of various cross-coupling methodologies, has further expanded its synthetic utility.

In the realm of chemical biology, thiophene derivatives have been investigated for a wide range of biological activities, including as potential therapeutic agents. The thiophene moiety is a common feature in many approved drugs and clinical candidates, where it often acts as a bioisostere of a phenyl group, improving the pharmacokinetic and pharmacodynamic properties of the molecule. nih.gov

In material science, the focus is on the electronic and optical properties of thiophene-based materials. Oligo- and polythiophenes are well-known for their semiconducting properties and have been extensively studied for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The ability to tune the electronic properties of these materials through chemical modification of the thiophene ring is a key area of research.

Contextualization of 4-Chlorothiophen-2-amine (B3240077) Hydrochloride within Halogenated Aminothiophene Research

4-Chlorothiophen-2-amine hydrochloride is a member of the halogenated aminothiophene family of compounds. The presence of a chlorine atom at the 4-position and an amine group at the 2-position makes it a valuable synthetic intermediate. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various chemical reactions.

Research involving this compound and its derivatives often focuses on leveraging the reactivity of the amine group for further functionalization, such as in the synthesis of more complex heterocyclic systems. For instance, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and investigated for their potential biological activities. nih.govfrontiersin.orgresearchgate.netnih.gov The synthesis of these derivatives typically involves multi-step procedures starting from a related chlorothiophene precursor. nih.govfrontiersin.org

Below is a table summarizing the key identifiers for 4-Chlorothiophen-2-amine hydrochloride:

| Property | Value |

| Chemical Name | 4-Chlorothiophen-2-amine hydrochloride |

| Molecular Formula | C₄H₅Cl₂NS |

| CAS Number | 1391982-07-2 |

Overview of Research Trajectories for Related Chemical Compounds

The research landscape for compounds related to 4-Chlorothiophen-2-amine hydrochloride is broad and multifaceted, with significant efforts directed towards the synthesis and exploration of the biological and material properties of various substituted aminothiophenes.

A major research trajectory involves the synthesis of diverse libraries of aminothiophene derivatives for biological screening. This includes the preparation of compounds with different halogen substitutions (e.g., bromo- and iodo- anologs) and various functional groups appended to the amino moiety. These compounds have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.govmdpi.com The development of efficient synthetic methodologies, such as multicomponent reactions, to access these derivatives is a key focus. nsmsi.ir

Another significant area of research is the use of halogenated aminothiophenes as building blocks for the synthesis of fused heterocyclic systems. The inherent reactivity of the amino and chloro groups allows for annulation reactions to construct more complex and rigid molecular architectures. These fused systems are of interest in both medicinal chemistry and materials science.

Furthermore, computational studies are increasingly being employed to predict the properties and activities of novel aminothiophene derivatives, guiding synthetic efforts towards compounds with desired characteristics. The table below provides a snapshot of the types of research being conducted on related halogenated aminothiophene compounds.

| Research Area | Focus | Key Applications |

| Medicinal Chemistry | Synthesis of novel derivatives for biological screening | Development of new therapeutic agents (e.g., anti-inflammatory, antimicrobial) nih.govnih.govfrontiersin.orgresearchgate.netnih.gov |

| Organic Synthesis | Development of efficient synthetic methods for functionalization | Access to diverse chemical libraries for high-throughput screening |

| Material Science | Investigation of electronic and photophysical properties | Development of organic semiconductors and other functional materials |

| Computational Chemistry | In silico prediction of molecular properties and biological activity | Rational design of new compounds with targeted activities |

Properties

IUPAC Name |

4-chlorothiophen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-3-1-4(6)7-2-3;/h1-2H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQMYSWHVHXHIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparations

Direct Synthesis Approaches for 4-Chlorothiophen-2-amine (B3240077) Hydrochloride Precursors

Direct synthesis approaches aim to introduce the necessary chloro and amino functionalities onto a pre-existing thiophene (B33073) ring. This often involves electrophilic substitution reactions, which are highly influenced by the inherent reactivity of the thiophene nucleus.

The thiophene ring is highly susceptible to electrophilic substitution, with reactions occurring much more readily than with benzene. iust.ac.irwikipedia.org Halogenation, particularly chlorination and bromination, is a rapid reaction that can proceed even at low temperatures. iust.ac.ir Typically, the 2- and 5-positions of the thiophene ring are the most reactive sites. wikipedia.org

Controlled chlorination of thiophene can yield 2-chlorothiophene (B1346680) and subsequently 2,5-dichlorothiophene. iust.ac.iracs.org Achieving selective chlorination at the 4-position of an unsubstituted thiophene is challenging due to the directing effects of the sulfur atom. Therefore, direct chlorination is often performed on a thiophene ring that already contains a directing group. For instance, a new method for the halogenation of thiophene in a two-phase water-benzene mixture using permanganate (B83412) and a chloride co-reactant has been shown to produce 2-chlorothiophene or 2,5-dichlorothiophene. researchgate.net Other methods for chlorinating alkylthiophenes include the use of sulfuryl chloride in a polar solvent. jcu.edu.au

Amination of the thiophene ring is less straightforward than halogenation. Direct amination is not a common strategy. Instead, the amino group is typically introduced via the reduction of a nitro group or through other functional group transformations. google.com For example, a production method for 4-chloro-2-aminophenol involves a nitration reaction followed by catalytic reduction. google.com This two-step process of nitration and subsequent reduction could theoretically be applied to a 4-chlorothiophene precursor to introduce the 2-amino group.

The introduction of an amino group at the C2 position of a thiophene ring often requires indirect methods. One common strategy is the reduction of a 2-nitrothiophene (B1581588) derivative. Another approach is through reactions involving amination agents on suitably activated thiophene precursors.

Reductive amination is a versatile method for forming C-N bonds. organic-chemistry.org While typically used for alkylation of amines, the principles can be adapted for the synthesis of primary amines. For instance, a one-pot synthesis of N-alkylaminobenzenes has been achieved by the reduction of nitrobenzenes followed by reductive amination. organic-chemistry.org A similar strategy could be envisioned for thiophene derivatives.

Electrochemical studies on N-alkyl-3-aminothiophenes have provided insights into the electronic properties of aminothiophenes, which can inform synthetic strategies. acs.org These studies suggest that the amino group significantly influences the reactivity of the thiophene ring. acs.org

Gewald Reaction and its Modern Adaptations for 2-Aminothiophene Systemssemanticscholar.orgresearchgate.net

The Gewald reaction is a powerful and widely used multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netwikipedia.orgorganic-chemistry.org This one-pot synthesis is highly valued for its efficiency and the accessibility of its starting materials. semanticscholar.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org

The versatility of the Gewald reaction allows for the creation of a diverse library of 2-aminothiophene derivatives by varying the carbonyl compound and the active methylene (B1212753) nitrile. derpharmachemica.comderpharmachemica.com

The mechanism of the Gewald reaction is understood to proceed through several key steps. wikipedia.orgchemrxiv.org The first step is a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgthieme-connect.com This is followed by the addition of sulfur. wikipedia.org The exact mechanism of sulfur addition is still a subject of detailed study, but it is postulated to form a sulfurated intermediate. wikipedia.orgchemrxiv.org The final step involves cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene ring. wikipedia.orgresearchgate.net

Computational studies using Density Functional Theory (DFT) have provided further insight, suggesting the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfide intermediates. chemrxiv.org The cyclization of a monosulfide intermediate with subsequent aromatization is the thermodynamic driving force of the reaction. chemrxiv.org In the context of synthesizing a 4-chlorothiophene derivative, a chlorinated ketone or aldehyde would be used as a starting material. The presence of the chlorine atom is not expected to fundamentally alter the reaction mechanism, but it may influence the reactivity of the carbonyl component and the electronic properties of the final product. A historical precursor to the Gewald reaction, the Benary method, utilized ethyl 4-chloro-2-cyano-3-oxobutanoate, highlighting the early use of chlorinated substrates in thiophene synthesis. arkat-usa.org

Significant research has been dedicated to optimizing the Gewald reaction to improve yields, reduce reaction times, and employ more environmentally friendly conditions. researchgate.net Various bases, solvents, and catalysts have been explored. While traditional methods often use stoichiometric amounts of amine bases like morpholine (B109124) or piperidine, recent advancements have focused on catalytic systems. thieme-connect.commdpi.com

The use of heterogeneous catalysts, such as CaO, has been shown to be effective, offering advantages in terms of cost, availability, and ease of separation. derpharmachemica.com Other catalytic systems include the use of L-proline and piperidinium (B107235) borate (B1201080). thieme-connect.com Microwave irradiation has also been successfully employed to accelerate the reaction. wikipedia.orgderpharmachemica.com Solvent choice is another critical parameter, with studies showing that reactions can be performed in water or even under solvent-free mechanochemical conditions. mdpi.comlookchem.com These optimized conditions make the Gewald reaction a more sustainable and efficient method for the synthesis of 2-aminothiophenes. nih.gov

Table 1: Optimization of Gewald Reaction Conditions

| Catalyst/Condition | Solvent | Temperature | Reaction Time | Yield | Reference |

| Piperidinium borate (20 mol%) | - | - | 20 min | 96% | thieme-connect.com |

| CaO | Ethanol | Reflux | 1 - 1.5 h | Moderate to Good | derpharmachemica.com |

| Et3N | Water | Room Temp | 6 - 7 h | High | lookchem.com |

| L-proline | - | - | - | High | nih.gov |

| Microwave Irradiation | - | - | 8 - 10 min | - | derpharmachemica.com |

Multi-Step Synthetic Pathways to Related Thiophene-Containing Scaffolds

Multi-step synthetic pathways provide access to complex thiophene-containing scaffolds that may not be achievable through direct synthesis or one-pot reactions. These routes offer greater control over the substitution pattern and allow for the introduction of diverse functionalities.

For instance, a multi-step synthesis starting from 1-(4-chlorothiophen-2-yl)ethan-1-one has been reported for the preparation of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives. This synthesis involves an initial bromination of the acetyl group, followed by condensation with thiourea (B124793) to form the thiazole (B1198619) ring. Although the final product is a thiazole, the initial steps demonstrate a viable route to functionalize the 2-position of a 4-chlorothiophene ring, which could be adapted to synthesize 4-Chlorothiophen-2-amine hydrochloride.

The synthesis of various fused thiophene heterocyclic systems, such as thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, often starts from pre-functionalized 2-aminothiophenes, which are themselves typically synthesized via the Gewald reaction. semanticscholar.org These multi-step sequences highlight the importance of 2-aminothiophenes as versatile intermediates in the construction of more complex molecular architectures. semanticscholar.orgresearchgate.net The development of novel synthetic routes to thiophene derivatives, including metal-catalyzed cross-coupling reactions and cyclization of functionalized alkynes, continues to expand the toolbox for accessing diverse thiophene scaffolds. mdpi.comorganic-chemistry.orgmdpi.com

Bromination Reactions for Positional Functionalization

Bromination is a critical tool for the functionalization of the thiophene ring, enabling the introduction of a bromine atom that can serve as a handle for subsequent cross-coupling reactions or other transformations. The thiophene ring is highly susceptible to electrophilic attack, making its bromination significantly faster than that of benzene. wikipedia.org Halogenation typically occurs at the 2- and 5-positions of the thiophene core. wikipedia.org

In syntheses involving the 4-chlorothiophene scaffold, bromination is strategically employed to create reactive intermediates. For instance, the synthesis of derivatives often begins with the bromination of a precursor like 1-(4-chlorothiophen-2-yl)ethan-1-one. nih.govfrontiersin.org This reaction, typically carried out with bromine (Br₂) in a solvent such as diethyl ether, yields 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one. nih.govfrontiersin.org This intermediate is then used in subsequent cyclization reactions.

Furthermore, N-bromosuccinimide (NBS) is another effective reagent used for the bromination of more complex molecules containing the 4-chlorothiophene ring. nih.govfrontiersin.org For example, 4-(4-chlorothiophen-2-yl)thiazol-2-amine can be brominated with NBS, leading to the formation of compounds like 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine. nih.govfrontiersin.orgnih.gov This highlights the utility of bromination for positional functionalization even after the initial core structure has been elaborated.

| Substrate | Brominating Agent | Product | Reference |

|---|---|---|---|

| 1-(4-chlorothiophen-2-yl)ethan-1-one | Bromine (Br₂) | 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one | nih.gov, frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine | N-bromosuccinimide (NBS) | 4-(5-Bromo-4-chlorothiophen-2-yl)thiazol-2-amine | nih.gov, frontiersin.org |

Cyclization Reactions Leading to Fused Heterocycles

The 4-chlorothiophene core is a valuable starting point for synthesizing fused heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. A common strategy involves using a functionalized 4-chlorothiophene derivative in a cyclization reaction to build an adjacent ring system.

A prominent example is the Hantzsch thiazole synthesis, which is used to create thiazole derivatives fused or linked to the thiophene ring. This process begins with the α-bromination of a ketone, such as 1-(4-chlorothiophen-2-yl)ethan-1-one, to produce 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one. nih.govfrontiersin.org This brominated intermediate then undergoes a condensation and cyclization reaction with thiourea. nih.govfrontiersin.org The reaction proceeds to form 4-(4-chlorothiophen-2-yl)thiazol-2-amine, a molecule where a thiazole ring is appended to the thiophene core. nih.govfrontiersin.org This multi-step synthesis demonstrates how the 4-chlorothiophene structure can be elaborated into more complex, pharmacologically relevant heterocyclic systems. frontiersin.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one | Thiourea | 4-(4-chlorothiophen-2-yl)thiazol-2-amine | Hantzsch thiazole synthesis | nih.gov, frontiersin.org |

Emerging Methodologies for Halogenated Thiophenes

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and novel methods for the synthesis of halogenated thiophenes. These emerging methodologies include green chemistry approaches, electrophilic halocyclization, and unique rearrangement reactions.

Green Chemistry Approaches in Thiophene Synthesis

Green chemistry principles aim to reduce waste and minimize the use of hazardous substances in chemical synthesis. nih.gov For thiophene synthesis, this has led to the development of methodologies that employ environmentally benign solvents, reduce energy consumption, and utilize less toxic reagents. rsc.orgeurekaselect.com

One notable green method is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times from hours to minutes. derpharmachemica.com The Gewald reaction, a multi-component condensation for synthesizing 2-aminothiophenes, has been adapted using microwave assistance. derpharmachemica.com Other approaches focus on using sustainable solvents, such as ethanol, or even solvent-free conditions. rsc.orgnih.gov For example, the synthesis of halogenated thiophenes has been achieved using simple sodium halides as the halogen source in ethanol, which is an environmentally friendly solvent. nih.gov These methods represent a shift towards more sustainable practices in the production of thiophene derivatives. nih.govnih.gov

Electrophilic Halocyclization Reactions

Electrophilic halocyclization has emerged as an effective route for introducing halogen atoms during the formation of heterocyclic rings like thiophene. nih.gov This method involves the cyclization of an appropriate acyclic precursor initiated by an electrophilic halogen source. nih.gov

A green adaptation of this methodology utilizes copper(II) sulfate (B86663) and sodium halides (NaCl, NaBr, NaI) in ethanol. nih.gov In this system, starting alkynes undergo electrophilic cyclization to form the corresponding 3-chloro-, 3-bromo-, or 3-iodo-thiophenes in high yields. nih.gov This approach is advantageous as it uses simple, non-toxic reagents and an environmentally safe solvent under mild conditions. nih.gov Other reagents, such as N-halosuccinimides (NBS, NIS), can also be used to initiate the halocyclization of precursors like alkynoic thioesters to produce thiophenes. organic-chemistry.org

Base-Catalyzed Halogen Dance Transformations

The "halogen dance" (HD) is a base-catalyzed intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. ic.ac.ukresearchgate.net This transformation is a powerful tool for synthesizing specific isomers of halogenated thiophenes that may be difficult to obtain through direct halogenation. researchgate.netias.ac.in

The reaction is typically induced by strong bases, such as lithium diisopropylamide (LDA). ic.ac.uk Upon treatment with the base, a halogenated thiophene undergoes a series of rearrangement steps, driven by the formation of the most thermodynamically stable lithiated intermediate. ic.ac.uk This process allows for the selective migration of a halogen to a position that is otherwise hard to functionalize. researchgate.net The halogen dance has been successfully applied to various brominated and iodinated thiophenes, providing a versatile route to multi-substituted heterocyclic compounds. ic.ac.ukresearchgate.net

Chemical Reactivity and Derivatization Strategies

Reactivity of the Thiophene (B33073) Ring in 4-Chlorothiophen-2-amine (B3240077) Hydrochloride

The thiophene ring in 4-Chlorothiophen-2-amine hydrochloride is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity and feasibility of these reactions being heavily influenced by the existing substituents.

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. The substituents on the ring, a chloro group at position 4 and an amino group at position 2, play a crucial role in directing the incoming electrophile.

In the case of 4-Chlorothiophen-2-amine, the positions ortho and para to the strongly activating amino group are C3 and C5. The position ortho to the deactivating chloro group is C3 and C5. Therefore, both substituents direct incoming electrophiles to the C3 and C5 positions. Given that the amino group is a more potent activator than the chloro group is a deactivator, electrophilic substitution is anticipated to occur preferentially at the C5 position, which is para to the amino group and not sterically hindered. This is further supported by studies on substituted thiophenes where the regioselectivity is often dictated by the most activating group. pearson.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Chlorothiophen-2-amine

| Position | Influence of 2-Amino Group | Influence of 4-Chloro Group | Overall Predicted Reactivity |

| C3 | ortho (activated) | ortho (deactivated) | Possible, but less favored |

| C5 | para (activated) | ortho (deactivated) | Major product |

This table is generated based on established principles of electrophilic aromatic substitution in substituted aromatic systems.

While less common than electrophilic substitution on electron-rich thiophenes, nucleophilic aromatic substitution (SNAr) can occur on thiophene rings bearing electron-withdrawing groups and a good leaving group. mdpi.comyoutube.com In 4-Chlorothiophen-2-amine hydrochloride, the chloro atom can potentially be displaced by strong nucleophiles.

The reactivity of the C-Cl bond towards nucleophilic attack is enhanced by the electron-withdrawing nature of the thiophene ring itself, and this effect can be further pronounced by the presence of other electron-withdrawing substituents or by activation through protonation of the ring. The hydrochloride form of the amine suggests an acidic medium, which could protonate the ring or the amino group, further activating the ring towards nucleophilic attack. The amino group, particularly in its protonated state (-NH₃⁺), would act as a deactivating group for electrophilic attack but an activating group for nucleophilic attack.

Nucleophilic substitution reactions on chlorothienopyrimidines have been reported, demonstrating the feasibility of displacing a chloro group from a thiophene-fused ring system. researchgate.net While direct examples on 4-Chlorothiophen-2-amine are not prevalent in the reviewed literature, the general principles of SNAr on heteroaromatic halides suggest that reactions with strong nucleophiles like amines, alkoxides, or thiolates could be possible under appropriate conditions.

Transformations of the Amino Group

The primary amino group at the C2 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The nucleophilic nature of the primary amino group allows for its reaction with alkylating and acylating agents.

N-Alkylation: The N-alkylation of 2-aminothiophenes has been described as challenging to achieve under mild conditions. researchgate.net However, methods utilizing strong bases and suitable alkylating agents can lead to the formation of N-alkylated products.

N-Acylation: N-acylation of 2-aminothiophenes proceeds more readily. Reaction with acyl chlorides or anhydrides in the presence of a base typically affords the corresponding N-acyl derivatives in good yields. core.ac.uk This transformation is often used as a protecting strategy for the amino group before performing other reactions on the thiophene ring. researchgate.net

The primary amino group of 4-Chlorothiophen-2-amine readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). mdpi.comtku.edu.tw This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with acid or base catalysis.

The formation of Schiff bases from 2-aminothiophene derivatives is a widely used synthetic strategy to introduce a variety of substituents and to create compounds with potential biological activities. semanticscholar.orgresearchgate.netresearchgate.net The reaction involves the initial formation of a carbinolamine intermediate, followed by dehydration to yield the stable imine. researchgate.net

Table 2: Examples of Schiff Base Formation with Substituted 2-Aminothiophenes

| 2-Aminothiophene Derivative | Aldehyde/Ketone | Product Type | Reference |

| Substituted 2-aminothiophenoles | Various aldehydes | 2-Substituted benzothiazoles | mdpi.com |

| 2-aminothiophenol | Aryl aldehydes | 2-Arylbenzothiazoles | tku.edu.tw |

| 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophene | Substituted aryl aldehydes | Schiff bases | researchgate.net |

This table provides examples of condensation reactions involving 2-aminothiophene derivatives, illustrating the general applicability of this reaction type.

The primary aromatic amino group of 4-Chlorothiophen-2-amine can be converted into a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. organic-chemistry.org The resulting thiophene-2-diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

Sandmeyer Reaction: The diazonium group can be replaced by a range of nucleophiles, such as halides (Cl, Br), cyanide (CN), and hydroxyl (OH), in the presence of a copper(I) salt catalyst. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This provides a powerful method for introducing a variety of functional groups at the 2-position of the thiophene ring that might be difficult to introduce directly.

Azo Coupling: Thiophene-based diazonium salts can also act as electrophiles in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to produce highly colored azo dyes. espublisher.comlibretexts.orgwikipedia.org The electrophilic diazonium ion attacks the activated aromatic ring, typically at the para position, to form an azo-linked compound. nih.gov

The diazotization of aminothiophenes and subsequent reactions have been shown to be valuable tools in the synthesis of functionalized thiophene derivatives. mdpi.comsemanticscholar.org

Table 3: Potential Products from Diazotization of 4-Chlorothiophen-2-amine

| Reagent | Reaction Type | Product Type |

| CuCl / HCl | Sandmeyer | 2,4-Dichlorothiophene |

| CuBr / HBr | Sandmeyer | 2-Bromo-4-chlorothiophene |

| CuCN / KCN | Sandmeyer | 4-Chlorothiophene-2-carbonitrile |

| H₂O / H⁺, Δ | Hydrolysis | 4-Chlorothiophen-2-ol |

| Phenol / NaOH | Azo Coupling | 4-((4-Chlorothiophen-2-yl)diazenyl)phenol |

This table illustrates the potential synthetic utility of the diazonium salt derived from 4-Chlorothiophen-2-amine.

Reactivity of the Chlorine Substituent

The chlorine atom at the 4-position of the thiophene ring is a key handle for molecular modification. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, they can participate in several important chemical reactions that allow for the introduction of new functional groups and the construction of larger molecular frameworks.

Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to replace the chlorine atom with other halogens (bromine, iodine, or fluorine), which can offer different reactivity profiles for subsequent transformations. The classic Finkelstein reaction involves treating a halide with an excess of a metal halide salt in a solvent where the new metal halide is insoluble, thus driving the equilibrium towards the desired product. wikipedia.org

For aromatic chlorides, this transformation is more challenging than for alkyl chlorides and often requires specific catalysts. The "aromatic Finkelstein reaction" can be facilitated by catalysts such as copper(I) iodide in combination with diamine ligands, or nickel bromide with tri-n-butylphosphine. wikipedia.org While direct examples involving 4-Chlorothiophen-2-amine are not extensively documented, the principles of these catalyzed reactions are applicable to chlorothiophenes. Such an exchange can be synthetically advantageous, as the resulting iodo- or bromo-thiophenes are significantly more reactive in subsequent cross-coupling reactions.

Another related transformation is the halogen dance reaction, where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base like lithium diisopropylamide (LDA). While commonly reported for bromothiophenes, isomerization of chlorothiophenes has also been achieved using zeolite catalysts, converting 2-chlorothiophene (B1346680) to 3-chlorothiophene, for instance. researchgate.net This highlights the potential for rearranging the substitution pattern of the thiophene ring to access different isomers.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, and they represent a primary strategy for derivatizing the 4-position of the thiophene ring. chemrxiv.org The chlorine substituent can serve as the electrophilic partner in these reactions, coupling with a variety of organometallic reagents.

The Suzuki-Miyaura coupling is one of the most widely used reactions in this class, involving the reaction of an aryl halide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. youtube.com This reaction is highly valued for its tolerance of a wide range of functional groups. Although aryl chlorides are less reactive than iodides or bromides, advancements in catalyst design, particularly the use of electron-rich, sterically hindered phosphine ligands, have made the coupling of aryl chlorides efficient. This allows for the direct formation of a C-C bond between the thiophene ring and another aryl or vinyl group.

Another important method is the Stille coupling , which pairs the aryl halide with an organotin (stannane) reagent. wikipedia.orgorganic-chemistry.orglibretexts.org The Stille reaction is known for its mild reaction conditions and tolerance of sensitive functional groups. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of the organotin compounds used. organic-chemistry.org

The table below summarizes key cross-coupling reactions applicable to the chlorine substituent.

| Reaction Name | Organometallic Reagent | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | C-C |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), often with additives like CuI | C-C |

| Heck Coupling | Alkene (R-CH=CH₂) | Pd(0) or Pd(II) catalyst, Base | C-C (vinyl) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst with specialized ligands (e.g., phosphines) | C-N |

These reactions collectively provide a robust toolbox for elaborating the structure of 4-Chlorothiophen-2-amine hydrochloride, enabling the creation of diverse molecular architectures.

4-Chlorothiophen-2-amine Hydrochloride as a Building Block in Complex Chemical Synthesis

2-Aminothiophenes are highly regarded as versatile heterocyclic building blocks in medicinal chemistry and materials science. nih.govresearchgate.net Their utility stems from the presence of the reactive amino group, which can be readily functionalized or incorporated into new ring systems. 4-Chlorothiophen-2-amine hydrochloride combines this feature with the reactivity of the chlorine atom, making it a bifunctional precursor for a wide array of complex molecules.

The 2-amino group on the thiophene ring is a nucleophilic center and a key functional group for constructing fused heterocyclic systems. It can react with various electrophiles to build new rings onto the thiophene core, leading to polyfunctionalized compounds such as thieno[2,3-d]pyrimidines or thieno[2,3-b]pyridines. For example, reaction of a 2-aminothiophene with β-ketoesters or malonic acid derivatives can lead to the formation of fused pyrimidinone or pyridinone rings, respectively.

The Gewald reaction, a classic method for synthesizing substituted 2-aminothiophenes, itself highlights the role of these compounds as intermediates. Once formed, these aminothiophenes can undergo further cyclization reactions. The presence of the chlorine atom on 4-Chlorothiophen-2-amine hydrochloride adds another layer of synthetic potential, allowing for subsequent modification via cross-coupling reactions after the construction of the fused ring system. This dual reactivity enables the synthesis of complex molecules with multiple points of diversification.

Hybrid molecules that incorporate more than one heterocyclic scaffold are of significant interest in drug discovery, as they can interact with multiple biological targets or combine favorable physicochemical properties. The combination of thiophene and thiazole (B1198619) rings has proven to be a pharmacologically important motif. frontiersin.orgnih.gov

The synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrates the creation of such a hybrid system. frontiersin.orgnih.gov A common synthetic route involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thiourea (B124793) or thioamide. organic-chemistry.org In a relevant example, 1-(4-chlorothiophen-2-yl)ethanone is first brominated to yield 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one. frontiersin.orgnih.gov This intermediate then undergoes condensation with thiourea to form the 4-(4-chlorothiophen-2-yl)thiazol-2-amine core. frontiersin.orgnih.gov The resulting thiazole-thiophene hybrid can be further functionalized, for instance, by bromination followed by nucleophilic substitution on the thiazole ring. frontiersin.orgnih.gov This strategy underscores how the chlorothiophene moiety can serve as a foundational element for building complex, multi-ring systems.

The chemical reactivity of 4-Chlorothiophen-2-amine hydrochloride is also valuable for applications in analytical chemistry and chemical biology. For many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, chemical derivatization is necessary when the analyte has poor detection characteristics. nih.govresearchgate.net The primary amino group of 4-Chlorothiophen-2-amine is an ideal site for such derivatization. It can be reacted with various labeling reagents to attach a chromophore or fluorophore, thereby enhancing its detectability to trace levels. researchgate.netnih.gov

This same reactivity makes the compound a useful scaffold for the development of chemical probes. frontiersin.org Chemical probes are small molecules designed to interact with specific biological targets, helping to elucidate their function. nih.gov The modular synthesis of these probes often relies on building blocks that have multiple, orthogonally reactive sites. 4-Chlorothiophen-2-amine hydrochloride fits this description perfectly:

The amino group can be used to attach a reporter tag (e.g., a fluorophore or biotin) or a reactive group for covalent modification of the target protein.

The chlorine atom can be functionalized via cross-coupling reactions to introduce a specific binding motif that provides affinity and selectivity for the target protein. frontiersin.org

This dual functionality allows for the systematic construction of libraries of chemical probes based on the thiophene scaffold, where different binding elements and reporter groups can be combined to optimize probe performance.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Chlorothiophen-2-amine (B3240077) hydrochloride, both ¹H and ¹³C NMR are employed to map out the proton and carbon frameworks of the molecule.

The ¹H NMR spectrum of 4-Chlorothiophen-2-amine hydrochloride is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The thiophene (B33073) ring contains two aromatic protons, and the amine group, in its protonated hydrochloride salt form (-NH3+), contains three equivalent protons.

The two protons on the thiophene ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region of the spectrum. The proton at position 3 (C3-H) and the proton at position 5 (C5-H) will likely exhibit doublet splitting due to coupling with each other. The presence of the electron-withdrawing chlorine atom and the electron-donating amino group influences their precise chemical shifts. The protons of the ammonium (B1175870) group (-NH3+) typically appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene C3-H | 6.0 - 7.0 | Doublet (d) |

| Thiophene C5-H | 6.5 - 7.5 | Doublet (d) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-Chlorothiophen-2-amine hydrochloride, four distinct signals are anticipated for the four carbon atoms of the thiophene ring, as they are all in unique chemical environments.

The chemical shifts of these carbons are influenced by the attached heteroatoms (sulfur), the chlorine substituent, and the amino group. Generally, carbons bonded to electronegative atoms like chlorine or nitrogen are deshielded and appear at a lower field (higher ppm value). openstax.org The carbon atom attached to the chlorine (C4) and the carbon atom attached to the amino group (C2) are expected to have the most significant downfield shifts among the ring carbons. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C2 (-NH3+) | 140 - 155 |

| Thiophene C3 | 115 - 125 |

| Thiophene C4 (-Cl) | 120 - 135 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

The IR spectrum of 4-Chlorothiophen-2-amine hydrochloride is characterized by absorption bands corresponding to its key functional groups. The presence of the ammonium salt is particularly prominent, giving rise to N-H stretching vibrations, which typically appear as a broad band in the range of 2800-3200 cm⁻¹. N-H bending vibrations are also expected around 1500-1600 cm⁻¹.

The thiophene ring exhibits several characteristic vibrations. C-H stretching bands for the aromatic protons appear above 3000 cm⁻¹. C=C stretching vibrations within the ring are typically found in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is often weaker and can be found in the fingerprint region. The C-Cl stretch is expected to produce a strong absorption in the lower frequency range, typically between 600 and 800 cm⁻¹.

Table 3: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ammonium (-NH3+) | N-H Stretch | 2800 - 3200 (broad) |

| Ammonium (-NH3+) | N-H Bend | 1500 - 1600 |

| Aromatic C-H | C-H Stretch | 3050 - 3150 |

| Thiophene Ring | C=C Stretch | 1400 - 1600 |

| Thiophene Ring | C-S Stretch | 600 - 750 |

In the solid state, the hydrochloride salt structure facilitates significant intermolecular interactions, primarily through hydrogen bonding. The ammonium group (-NH3+) can act as a hydrogen bond donor, interacting with the chloride counter-ion (Cl⁻). biointerfaceresearch.com These strong intermolecular hydrogen bonds are responsible for the broadness of the N-H stretching band observed in the IR spectrum. The specific frequencies and shapes of these bands can provide insight into the strength and nature of the hydrogen-bonding network within the crystal lattice. Analysis of these interactions is crucial for understanding the solid-state packing and physical properties of the compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For 4-Chlorothiophen-2-amine hydrochloride, electrospray ionization (ESI) would be a suitable technique, which would likely show the protonated molecule of the free amine, [M+H]⁺.

The free base, 4-Chlorothiophen-2-amine (C₄H₄ClNS), has a monoisotopic mass of approximately 148.97 Da. In positive ion mode ESI-MS, the parent ion observed would correspond to the protonated molecule, [C₄H₄ClNS + H]⁺, with an m/z of approximately 149.98.

Under collision-induced dissociation (CID) conditions, this parent ion would undergo fragmentation. Common fragmentation pathways for such amine-containing heterocyclic compounds include the loss of small neutral molecules or radicals. libretexts.orgnih.gov Potential fragmentation could involve the loss of the amino group, cleavage of the thiophene ring, or elimination of chlorine.

Table 4: Predicted Mass Spectrometry Data

| Species | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecule (Parent Ion) | ~149.98 |

| [M+H - NH₃]⁺ | Loss of ammonia | ~132.97 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.

For organic molecules like 4-Chlorothiophen-2-amine hydrochloride, the primary electronic transitions observed in the UV-Vis range are typically π → π* and n → π* transitions. The thiophene ring, with its conjugated π-system, and the non-bonding (n) electrons on the nitrogen and sulfur atoms are the principal sites of these transitions. The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity. The n → π* transitions, which involve the promotion of a non-bonding electron to a π* antibonding orbital, are typically of lower intensity.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the exact coordinates of each atom, leading to a detailed model of the molecular structure. This information is fundamental for understanding a molecule's chemical and physical properties. Although a specific crystal structure for 4-Chlorothiophen-2-amine hydrochloride has not been publicly reported, the analysis of related aminothiophene derivatives provides insight into the expected structural features.

Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure reveals the precise bond lengths, bond angles, and torsional angles that define the molecular geometry. For a molecule like 4-Chlorothiophen-2-amine hydrochloride, key parameters would include the bond lengths within the thiophene ring, the C-Cl bond length, the C-N bond length, and the geometry around the sulfur atom. The planarity of the thiophene ring is also a significant feature. The hydrochloride form implies that the amine group is protonated (NH3+), which would influence the C-N bond length and the angles involving the nitrogen atom compared to the free base. In related 2-aminothiophene structures, intramolecular hydrogen bonding between the amine group and adjacent substituents can significantly influence the molecular conformation.

Interactive Data Table: Representative Bond Lengths and Angles for 2-Aminothiophene Derivatives

Since specific data for the target compound is unavailable, the following table presents typical bond lengths and angles observed in similar 2-aminothiophene structures found in crystallographic databases. These values are illustrative and may differ for 4-Chlorothiophen-2-amine hydrochloride.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value |

| Bond Length (Å) | C | S | ~1.72 | |

| Bond Length (Å) | C | C (thiophene) | ~1.37 - 1.44 | |

| Bond Length (Å) | C | N | ~1.36 | |

| Bond Length (Å) | C | Cl | ~1.73 | |

| Bond Angle (°) | C | S | C | ~92 |

| Bond Angle (°) | C | C | C (thiophene) | ~111 - 113 |

| Bond Angle (°) | S | C | C | ~111 |

Crystal Packing and Supramolecular Interactions

Crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of 4-Chlorothiophen-2-amine hydrochloride, the protonated amine group (NH3+) and the chloride ion (Cl-) would be key players in forming the supramolecular architecture. Strong N-H···Cl hydrogen bonds are expected to be a dominant feature, linking the cations and anions into chains, sheets, or more complex three-dimensional networks.

Elemental Compositional Analysis Techniques (e.g., EDS, XRF, XPS)

Elemental analysis techniques are employed to determine the elemental composition of a sample. These methods are crucial for confirming the identity and purity of a synthesized compound by verifying that the experimentally determined elemental percentages match the theoretical values calculated from its chemical formula (C4H5Cl2NS for 4-Chlorothiophen-2-amine hydrochloride).

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) and X-ray Fluorescence (XRF) are techniques that identify elements by analyzing the characteristic X-rays emitted from a sample that has been excited by an electron beam or primary X-rays, respectively. They can confirm the presence of carbon, chlorine, nitrogen, and sulfur.

X-ray Photoelectron Spectroscopy (XPS) provides information not only on the elemental composition but also on the chemical state and electronic environment of the atoms. By measuring the kinetic energy of electrons ejected from a sample when irradiated with X-rays, XPS can distinguish between atoms in different oxidation states or bonding environments. For 4-Chlorothiophen-2-amine hydrochloride, XPS could confirm the presence of sulfur in the thiophene ring and nitrogen in a protonated amine state. The binding energy of the N 1s electron, for instance, would be expected at a higher value for the ammonium cation (R-NH3+) compared to a neutral amine (R-NH2), providing direct evidence of salt formation.

Advanced Applications in Material Science and Chemical Biology

Utilization as a Motif in Organic Electronic Materials

The inherent electronic properties of the thiophene (B33073) ring make it a fundamental component in the field of organic electronics. The specific substitution pattern of 4-Chlorothiophen-2-amine (B3240077) hydrochloride allows for its use as a precursor in creating tailored organic semiconducting materials with tunable properties for various electronic devices.

The 4-Chlorothiophen-2-amine hydrochloride molecule is a valuable precursor for the synthesis of more complex monomers used in the production of conjugated polymers. The amine group provides a reactive handle for chemical modification, enabling the attachment of other aromatic or functional units, while the chlorine atom can participate in cross-coupling reactions. These polymers are the active components in many organic electronic devices.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille polycondensation, are powerful methods for creating thiophene-containing conjugated polymers. rsc.orgnih.gov Monomers derived from 4-Chlorothiophen-2-amine can be designed to polymerize, forming highly ordered, regioregular polymer chains. The regioregularity, or the consistent head-to-tail arrangement of monomer units, is crucial for efficient charge transport in the resulting material. mdpi.com The synthesis of these polymers often involves the conversion of the amine and chloro groups into other functionalities that are more suitable for specific polymerization techniques, establishing the compound as a key starting material. The electronic nature of the substituents on the thiophene ring significantly influences the final properties of the polymer, including its conductivity and energy levels. rsc.org

Thiophene-based polymers are extensively used in organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). In OPVs, these materials are typically part of a "donor-acceptor" system. rsc.orginformaticsjournals.co.in The thiophene units, being electron-rich, form the electron-donating component of the polymer. When blended with an electron-accepting material, this architecture facilitates the crucial steps of solar energy conversion: light absorption, exciton (B1674681) generation, and charge separation at the donor-acceptor interface. mdpi.comresearchgate.net

The performance of these devices is highly dependent on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent polymers. researchgate.net By starting with a scaffold like 4-Chlorothiophen-2-amine hydrochloride, chemists can systematically modify the structure of the resulting polymer to fine-tune these energy levels, thereby optimizing device efficiency. researchgate.net The development of donor-acceptor block copolymers, where distinct donor and acceptor polymer chains are linked, represents an advanced strategy to control the nanoscale morphology of the active layer, which is essential for efficient charge separation and transport. mdpi.com

Development of Chemical Sensors and Probes

Thiophene derivatives exhibit unique photophysical properties, such as fluorescence, which make them excellent candidates for the development of chemosensors. nih.gov These sensors are designed to detect specific ions, molecules, or other analytes through a measurable change in their optical or electronic properties. bohrium.commdpi.com The 4-Chlorothiophen-2-amine hydrochloride scaffold can be chemically elaborated to create highly selective and sensitive probes.

The general design principle involves incorporating the thiophene moiety as a signaling unit or fluorophore. bohrium.com The amine group can be modified to create a specific binding site or receptor for a target analyte. Upon binding of the analyte, a conformational change or an electronic perturbation occurs in the molecule, leading to a change in its fluorescence or color. mdpi.comoup.com Thiophene-based chemosensors have been successfully developed for a wide range of analytes.

| Analyte Category | Specific Examples | Sensing Mechanism Principle | Reference |

|---|---|---|---|

| Cations | Zn²⁺, Pb²⁺, Hg²⁺, Al³⁺ | Coordination with the sensor molecule leading to fluorescence enhancement ("turn-on") or quenching. | bohrium.commdpi.comoup.com |

| Anions | CN⁻, F⁻ | Interaction via hydrogen bonding or chemical reaction, causing a change in the internal charge transfer (ICT) characteristics of the sensor. | mdpi.commdpi.com |

| Neutral Molecules | H₂O₂ | Chemical reaction with the probe that alters its fluorescent properties. | bohrium.com |

Integration into Hybrid Systems for Novel Material Functionalities

The creation of hybrid materials, which combine organic and inorganic components, is a rapidly growing field aimed at developing materials with novel or enhanced properties. The functional groups on 4-Chlorothiophen-2-amine hydrochloride make it a suitable candidate for integration into such systems. The amine group, for instance, can be used to anchor the molecule onto the surface of inorganic materials like metal oxides (e.g., TiO₂, ZnO) or quantum dots.

This covalent linkage allows for the creation of organic-inorganic hybrid structures where the properties of both components can be synergistically combined. For example, attaching thiophene-based chromophores to a semiconductor nanoparticle can improve light-harvesting capabilities in photovoltaic or photocatalytic applications. The organic layer can act as an antenna, absorbing light and transferring the energy to the inorganic core, or it can facilitate charge separation at the interface. While specific examples utilizing 4-Chlorothiophen-2-amine hydrochloride are not extensively documented, the fundamental chemistry of its functional groups provides a clear pathway for its use in creating these advanced hybrid materials.

Scaffolding for Chemical Biology Probes and Enzyme Inhibitor Design Principles

In chemical biology, small molecules are used as probes to study and manipulate biological systems. The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Derivatives of 4-Chlorothiophen-2-amine serve as scaffolds for designing probes and enzyme inhibitors, allowing researchers to study the principles of molecular recognition by biological targets.

By synthesizing derivatives of 4-Chlorothiophen-2-amine and evaluating their interaction with specific enzymes, researchers can gain insight into the structure-activity relationships (SAR) that govern molecular binding. nih.govnih.gov This involves systematically modifying the scaffold and observing how these changes affect the molecule's ability to bind to the enzyme's active site.

A notable example involves the synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which have been studied as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These studies provide a clear model for how the core scaffold interacts with protein targets. Molecular docking simulations, combined with experimental inhibition data, reveal the specific interactions at the atomic level. For instance, docking studies showed that these compounds bind effectively within the active sites of COX-1, COX-2, and 5-LOX enzymes, confirming the thiophene-thiazole core as a viable scaffold for targeting these proteins. nih.govnih.gov The investigation into how different substituents on this core structure modulate binding affinity helps in elucidating the key features required for molecular recognition by the enzyme, providing fundamental principles for future inhibitor design. nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Derivative 5b | 3.21 | 0.076 | - | nih.gov |

| Derivative 5d | 8.56 | 0.076 | 23.08 | nih.govnih.gov |

| Derivative 5e | 9.45 | 0.076 | 38.46 | nih.govnih.gov |

| Aspirin (Standard) | 15.32 | - | - | nih.gov |

| Celecoxib (Standard) | - | 0.05 | - | nih.gov |

| Zileuton (Standard) | - | - | 11.00 | nih.gov |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

While the majority of structure-activity relationship (SAR) studies on derivatives of 4-Chlorothiophen-2-amine have been centered on their biological and medicinal applications, the underlying principles of how structural modifications influence molecular properties are also highly relevant in non-biological fields such as material science and chemical biology. For thiophene-based compounds, including derivatives of 4-Chlorothiophen-2-amine hydrochloride, SAR in these contexts primarily investigates the connection between chemical structure and properties like electronic behavior, photophysical characteristics, and performance in devices.

Research into substituted 2-aminothiophenes has revealed that the electronic and photophysical properties of these molecules can be finely tuned by altering the substituents on the thiophene ring. These modifications can significantly impact the performance of the materials in applications like organic electronics and as functional dyes.

The core structure of 4-Chlorothiophen-2-amine hydrochloride offers several points for modification that can be systematically varied to establish SAR in a non-biological context:

The Amino Group (-NH2): The reactivity of the amino group allows for the attachment of various functionalities. For instance, converting the amine into an amide, a Schiff base, or a more complex heterocyclic system can extend the π-conjugation of the molecule. This extension generally leads to a bathochromic shift (a shift to longer wavelengths) in the material's absorption and emission spectra.

The Thiophene Ring: The substituents on the thiophene ring play a crucial role in modulating the electron density of the system. The chlorine atom at the 4-position in 4-Chlorothiophen-2-amine hydrochloride is an electron-withdrawing group. The nature and position of other substituents can further influence the electronic properties. For example, the introduction of electron-donating groups (EDGs) or additional electron-withdrawing groups (EWGs) can alter the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule. This tuning of the energy levels is critical for applications in organic electronics, such as in the design of materials for organic solar cells or organic light-emitting diodes (OLEDs).

The C-H Bonds of the Thiophene Ring: The remaining C-H bonds on the thiophene ring are also sites for substitution, allowing for the introduction of various functional groups that can influence the material's properties, such as solubility, solid-state packing, and intermolecular interactions.

A key area where SAR of 2-aminothiophene derivatives is explored is in the development of functional dyes. The color and photochemical properties of these dyes are directly related to their chemical structure. By systematically altering the substituents, researchers can control the dye's absorption and emission wavelengths, as well as its quantum yield and photostability.

For example, in the context of azo dyes derived from 2-aminothiophenes, the absorption maxima can be shifted depending on the electronic nature of the substituents on the diazo component. sapub.org Electron-withdrawing groups on the thiophene ring, such as the chloro group in the parent compound, can influence the charge-transfer characteristics of the resulting dye molecule, thereby affecting its color.

The following interactive table illustrates a hypothetical SAR study on a series of 2-aminothiophene derivatives, demonstrating how different substituents might influence their photophysical properties. The data is representative of trends observed in the literature for similar classes of compounds.

Table 1: Structure-Property Relationships of Hypothetical 2-Aminothiophene Derivatives

| Compound ID | R1- | R2- | R3- | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) |

| 1 | H | Cl | NH2 | 320 | 410 | -5.8 | -2.1 |

| 2 | H | Cl | N(CH3)2 | 345 | 440 | -5.6 | -2.0 |

| 3 | NO2 | Cl | NH2 | 380 | 490 | -6.1 | -2.5 |

| 4 | OCH3 | Cl | NH2 | 330 | 425 | -5.5 | -1.9 |

| 5 | H | Br | NH2 | 325 | 415 | -5.8 | -2.2 |

| 6 | H | CN | NH2 | 360 | 470 | -6.0 | -2.4 |

Key Observations from the Hypothetical SAR Data:

Effect of Electron-Donating Groups: Comparing Compound 1 (unsubstituted amine) with Compound 2 (dimethylamino group, an EDG), a bathochromic shift in both absorption and emission is observed. The EDG increases the electron density of the π-system, raising the HOMO energy level and narrowing the HOMO-LUMO gap.

Effect of Electron-Withdrawing Groups: The introduction of a nitro group (NO2), a strong EWG, in Compound 3 leads to a significant red shift in the absorption and emission maxima. This is due to the extension of the conjugated system and the lowering of the LUMO energy level. A similar, though less pronounced, effect is seen with the cyano group (CN) in Compound 6.

Effect of Halogen Substitution: A comparison of Compound 1 (chloro) and Compound 5 (bromo) shows a minor shift in the photophysical properties, which is expected as both are halogens with similar electronic effects.

Tuning of Energy Levels: The data illustrates how the HOMO and LUMO energy levels can be systematically tuned by the choice of substituents. This is a fundamental principle in the design of organic electronic materials, where the alignment of energy levels is critical for efficient charge transport and device performance.

Future Research Directions and Unexplored Avenues

Exploration of Unconventional Synthetic Pathways for Chlorinated Aminothiophenes

The development of novel and efficient synthetic routes to chlorinated aminothiophenes, including 4-Chlorothiophen-2-amine (B3240077) hydrochloride, is paramount for accessing structural diversity and improving process efficiency. While traditional methods like the Gewald reaction are well-established for 2-aminothiophenes, future research should focus on unconventional pathways that offer advantages in terms of regioselectivity, substrate scope, and environmental impact. researchgate.net

One promising avenue is the exploration of metal-free synthetic approaches. nih.gov These methods circumvent the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry. Research could focus on adapting existing metal-free strategies for thiophene (B33073) synthesis to incorporate chlorine substituents and an amino group at the desired positions. Another area of interest is the development of novel protocols for the synthesis of N-substituted 3-nitrothiophen-2-amines, which could potentially be adapted for chlorinated analogs. beilstein-journals.org Furthermore, palladium-catalyzed deprotonative coupling of chlorothiophenes has shown promise for creating chlorine-functionalized thiophene oligomers and could be investigated for the synthesis of specific isomers of chlorinated aminothiophenes. researchgate.net

| Research Direction | Proposed Methodology | Potential Advantages |

| Metal-Free Synthesis | Controlled reaction conditions using elemental sulfur or other sulfur sources. nih.gov | Reduced metal toxicity, lower cost, and alignment with green chemistry principles. nih.gov |

| Adaptation of Nitration Protocols | Investigating the reaction of α-nitroketene N,S-aminoacetals with suitable precursors. beilstein-journals.org | Access to novel substitution patterns and functional group tolerance. |

| Deprotonative Coupling | Palladium-catalyzed C-H activation and coupling of chlorothiophene precursors. researchgate.net | High regioselectivity and potential for synthesizing complex chlorinated thiophene structures. |

| Halogen-Induced Cyclizations | Utilizing electrophilic halogen sources to induce the formation of the thiophene ring. mdpi.com | Potential for stereoselective synthesis and the creation of highly functionalized heterocycles. mdpi.com |

Investigation of Novel Reactivity Patterns and Multi-Component Reactions

The inherent reactivity of the amino and chloro substituents, along with the thiophene core of 4-Chlorothiophen-2-amine hydrochloride, offers a rich landscape for exploring novel chemical transformations. Future research should aim to uncover new reactivity patterns that expand the synthetic utility of this building block. This includes investigating its participation in various condensation reactions to form substituted benzothiazoles and other heterocyclic systems of biological interest. mdpi.com

A particularly promising area is the development of multi-component reactions (MCRs) involving 4-Chlorothiophen-2-amine hydrochloride or its derivatives. MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Designing MCRs that incorporate the chlorinated aminothiophene scaffold could lead to the rapid generation of diverse chemical libraries for biological screening. For instance, its use in Petasis or Ugi-type reactions could yield novel peptide mimics and other complex structures. nih.gov Recent progress in MCRs for the synthesis of thiophene derivatives highlights the potential for developing new anticancer therapeutics. researchgate.net

| Reaction Type | Potential Reactants | Resulting Scaffold |

| Condensation Reactions | Aromatic aldehydes, N-protected amino acids. mdpi.com | 2-Substituted benzothiazoles, other fused heterocyclic systems. mdpi.com |

| Petasis Borono-Mannich Reaction | Aldehydes, boronic acids. acs.org | Chiral amines and amino alcohols. acs.org |

| Ugi Four-Component Reaction | Aldehydes, isocyanides, carboxylic acids. | Dipeptide scaffolds and complex heterocycles. |

| Gewald-like Multi-Component Reactions | Ketones, active methylene (B1212753) compounds, elemental sulfur. researchgate.net | Highly substituted 2-aminothiophenes. researchgate.net |

Advanced Computational Design and High-Throughput Screening for Material Discovery

Computational chemistry offers powerful tools for predicting the properties of novel materials and guiding synthetic efforts. Future research should leverage advanced computational methods to design and screen for new materials derived from 4-Chlorothiophen-2-amine hydrochloride. Density Functional Theory (DFT) calculations can be employed to study the thermochemical parameters and reactivity of chlorinated thiophene isomers, providing insights into their stability and potential reaction pathways. researchgate.net

Computational studies can also be used to predict the electronic and photophysical properties of polymers and small molecules incorporating the 4-chlorothiophen-2-amine moiety, identifying promising candidates for applications in organic electronics. For instance, the introduction of chlorine and ester substituents on a monothiophene has been shown to enable new polymer donors for high-performance solar cells. chinesechemsoc.org High-throughput computational screening can be utilized to rapidly evaluate large virtual libraries of derivatives for properties relevant to materials science, such as band gaps, charge mobility, and absorption spectra. researchgate.netnih.gov This computational-driven approach can accelerate the discovery of new functional materials with tailored properties.

| Computational Method | Property to be Investigated | Potential Application |

| Density Functional Theory (DFT) | Thermochemical stability, reactivity descriptors (Fukui indices). researchgate.net | Predicting reaction outcomes and designing more stable compounds. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. | Design of novel dyes, sensors, and optoelectronic materials. |

| Molecular Dynamics (MD) Simulations | Morphological properties of thin films and polymers. | Understanding and predicting the performance of organic electronic devices. |

| High-Throughput Virtual Screening | Band gap, charge carrier mobility, and other electronic properties. nih.gov | Rapid identification of promising candidates for solar cells, OLEDs, and transistors. nih.gov |

Development of Sustainable and Environmentally Benign Synthesis Protocols

The development of sustainable and environmentally friendly synthetic methods is a critical goal in modern chemistry. Future research on 4-Chlorothiophen-2-amine hydrochloride should prioritize the development of green synthesis protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents. rsc.org

| Green Chemistry Approach | Specific Technique | Potential Benefits |

| Solvent Reduction/Elimination | Mechanochemical synthesis (ball milling). researchgate.net | Reduced solvent waste, potential for novel reactivity. researchgate.net |

| Alternative Energy Sources | Microwave-assisted synthesis. rsc.org | Faster reaction times, improved energy efficiency, higher yields. rsc.org |

| Biocatalysis | Use of isolated enzymes or whole-cell systems. | High selectivity, mild reaction conditions, reduced byproducts. |

| Use of Greener Solvents | Water, supercritical CO2, ionic liquids. | Reduced environmental impact and potential for easier product separation. |

Q & A

Q. What are the standard synthetic routes for preparing 4-Chlorothiophen-2-amine hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves chlorination of thiophene derivatives followed by amination. A nucleophilic substitution reaction using chloroacetic acid and a base (e.g., NaOH) can introduce the amine group, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during amination to minimize side reactions).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Purification steps (recrystallization or column chromatography improves purity).

Example: A related compound, 2-((4-Methoxyphenyl)amino)acetic acid hydrochloride, was synthesized via nucleophilic substitution of 4-methoxyaniline with chloroacetic acid under basic conditions .

Q. What spectroscopic methods are recommended for characterizing 4-Chlorothiophen-2-amine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : H NMR to identify aromatic protons (δ 6.8–7.2 ppm for thiophene) and amine protons (δ 2.5–3.5 ppm). C NMR confirms the chlorinated thiophene ring (δ 125–135 ppm).

- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~650 cm (C-Cl bond).

- Mass Spectrometry : Molecular ion peak at m/z 198.11 (molecular weight) .

- Elemental Analysis : Validate C, H, N, Cl, and S content.

Q. How should researchers handle and store 4-Chlorothiophen-2-amine hydrochloride to ensure stability?

- Methodological Answer :

- Storage : Airtight containers under inert gas (N or Ar) at –20°C, protected from light and moisture.

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid aqueous solutions unless stabilized with desiccants.

- Stability Testing : Monitor decomposition via HPLC over time under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or biological interactions of 4-Chlorothiophen-2-amine hydrochloride?

- Methodological Answer :

- Molecular Docking : Simulate binding to COX-2 (PDB ID 5KIR) to assess anti-inflammatory potential.

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro) on biological activity using datasets from analogs like 2-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride .

Q. How can researchers resolve contradictions in reported biological activities (e.g., COX-2 inhibition vs. antimicrobial effects)?

- Methodological Answer :

- Standardized Assays : Replicate COX-2 inhibition studies using recombinant enzymes (e.g., Cayman Chemical COX Inhibitor Screening Kit) and compare with microbial assays (e.g., MIC against S. aureus).

- Purity Validation : Use LC-MS to rule out impurities causing off-target effects.

- Structural Analogs : Test derivatives (e.g., 4-Chloro-2-aminobutanoic acid hydrochloride) to isolate functional group contributions .

Q. What strategies optimize the selectivity of 4-Chlorothiophen-2-amine hydrochloride derivatives for specific targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –CF) to enhance COX-2 affinity.

- Enzymatic Assays : Compare IC values for COX-1 vs. COX-2 using human whole blood assays.

- Crystallography : Resolve co-crystal structures with target proteins to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.